N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound belongs to the rhodanine-3-acetic acid derivative family, characterized by a 1,3-thiazolidin-4-one core substituted with a quinolin-2-ylmethylidene group at position 5 and an acetamide moiety at position 2. The (5Z)-configuration ensures planarity of the exocyclic double bond, influencing its biological activity and molecular interactions.
Properties
Molecular Formula |
C15H11N3O2S2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C15H11N3O2S2/c1-9(19)17-18-14(20)13(22-15(18)21)8-11-7-6-10-4-2-3-5-12(10)16-11/h2-8H,1H3,(H,17,19)/b13-8- |
InChI Key |
HPTQQGFFWAIPGS-JYRVWZFOSA-N |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C/C2=NC3=CC=CC=C3C=C2)/SC1=S |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC2=NC3=CC=CC=C3C=C2)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of quinoline derivatives with thiazolidine-2-thione. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are commonly used .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Most rhodanine-3-acetic acid derivatives exhibit good solubility in polar solvents without requiring salt formation. However, pyridin-2-ylmethylidene derivatives showed reduced solubility compared to benzylidene analogs .
- Stability : The exocyclic double bond’s (5Z)-configuration enhances stability against isomerization, critical for maintaining bioactivity .
Structure-Activity Relationships (SAR)
- Aromatic Substituents: Quinoline vs. Pyridine: Quinoline’s extended π-system may improve DNA intercalation or enzyme binding but could reduce solubility. Electron-Withdrawing Groups: Trichlorobenzylidene (ML302) enhances Zn affinity, crucial for metalloenzyme inhibition .
- N-Substituents : Acetamide derivatives generally show better bioavailability than carboxylic acids, as seen in pyridin-2-ylmethylidene analogs .
Biological Activity
N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazolidinone core structure, characterized by the presence of quinoline and thioxo functional groups, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.5 g/mol. Its structural features include:
- Thiazolidinone Core : Provides a scaffold for biological activity.
- Quinoline Moiety : Known for various pharmacological effects.
- Thioxo and Oxo Functional Groups : Potentially enhance reactivity and interaction with biological targets.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, which suggests potential applications in treating infections.
Cytotoxicity and Antitumor Effects
In vitro studies evaluating the cytotoxicity of this compound have shown varying degrees of effectiveness against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into the potency of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| HCT-116 | >100 |
| MCF-7 | >100 |
| KB3-1 | >100 |
The results indicate that while some cell lines exhibit resistance, others are more sensitive to treatment with this compound, warranting further investigation into its mechanisms of action.
The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. Molecular docking studies suggest potential binding sites on proteins involved in cell proliferation and apoptosis.
Immunological Studies
Immunological assessments have also been conducted to evaluate the effects of this compound on cytokine production and immune response modulation. These studies are crucial for understanding any immunomodulatory effects that could complement its antimicrobial or anticancer properties.
Case Studies
Several case studies have explored the therapeutic implications of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Antitumor Studies : Research involving various cancer cell lines indicated that certain derivatives showed promise as potential anticancer agents, particularly in hematological malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
